molecular formula C9H8N2O2 B2727129 2-Imidazo[1,5-a]pyridin-1-ylacetic acid CAS No. 1368371-37-2

2-Imidazo[1,5-a]pyridin-1-ylacetic acid

Cat. No.: B2727129
CAS No.: 1368371-37-2
M. Wt: 176.175
InChI Key: JEMDEAVAGNHCJX-UHFFFAOYSA-N
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Description

2-Imidazo[1,5-a]pyridin-1-ylacetic acid is a heterocyclic compound that features an imidazo[1,5-a]pyridine ring fused with an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Imidazo[1,5-a]pyridin-1-ylacetic acid typically involves the cyclocondensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield.

Industrial Production Methods: Industrial production of this compound may utilize multicomponent reactions, which allow for the efficient synthesis of a wide range of products while avoiding complex multistage processes . This method is particularly valuable for large-scale production due to its efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 2-Imidazo[1,5-a]pyridin-1-ylacetic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted imidazo[1,5-a]pyridin-1-ylacetic acid derivatives.

Scientific Research Applications

2-Imidazo[1,5-a]pyridin-1-ylacetic acid has a broad spectrum of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Imidazo[1,5-a]pyridin-1-ylacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites . These interactions can lead to alterations in cellular pathways, ultimately affecting biological processes.

Comparison with Similar Compounds

Uniqueness: 2-Imidazo[1,5-a]pyridin-1-ylacetic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-imidazo[1,5-a]pyridin-1-ylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c12-9(13)5-7-8-3-1-2-4-11(8)6-10-7/h1-4,6H,5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEMDEAVAGNHCJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=CN2C=C1)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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